Tetraethylammonium phosphate
Description
Properties
Molecular Formula |
C24H60N3O4P |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
tetraethylazanium;phosphate |
InChI |
InChI=1S/3C8H20N.H3O4P/c3*1-5-9(6-2,7-3)8-4;1-5(2,3)4/h3*5-8H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
AJPPAKACCOFNEN-UHFFFAOYSA-K |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Structural and Spectroscopic Elucidation of Tetraethylammonium Phosphate Frameworks
Advanced Crystallographic Investigations
Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the three-dimensional arrangement of atoms within tetraethylammonium (B1195904) phosphate (B84403) crystals.
The crystalline structure of tetraethylammonium dihydrogenmonophosphate bis(phosphoric acid), an adduct of tetraethylammonium phosphate, has been meticulously characterized using single-crystal X-ray diffraction. scirp.org Colorless, needle-shaped single crystals of this compound were cultivated using a slow evaporation solution technique at room temperature. scirp.org For the analysis, a single crystal was subjected to X-ray diffraction, which provides detailed information about the internal lattice, including unit cell dimensions and the precise positions of atoms. scirp.orgcarleton.edu The structure was determined using direct methods and refined to a final R value of 0.0342 for 3239 independent reflections, indicating a high degree of accuracy in the determined atomic positions. scirp.org
The X-ray diffraction analysis revealed that the tetraethylammonium dihydrogenmonophosphate bis(phosphoric acid) complex crystallizes in the monoclinic system with the space group P2₁/c. scirp.org The crystal packing consists of infinite, parallel two-dimensional planes constructed from H₂PO₄⁻ tetrahedra and H₃PO₄ molecules. scirp.org The tetraethylammonium, [(CH₃CH₂)₄N]⁺, cations are situated between these layers. scirp.org The interactions holding the structure together are primarily strong hydrogen bonds within the layers and van der Waals forces between them. scirp.org
Below is a table summarizing the crystallographic data and unit cell parameters for the compound. scirp.org
Table 1: Crystal Data and Structure Refinement for Tetraethylammonium Dihydrogenmonophosphate Bis(phosphoric acid)
| Parameter | Value |
|---|---|
| Empirical Formula | (C₂H₅)₄N⁺ · H₂PO₄⁻ · 2(H₃PO₄) |
| Formula Weight | 423.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.765 (2) Å |
| b | 16.531 (4) Å |
| c | 14.843 (2) Å |
| β | 100.99 (2)° |
| Volume (V) | 1869.2 (7) ų |
| Z | 4 |
| Calculated Density (Dx) | 1.503 Mg/m³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Final R index [I > 2σ(I)] | R = 0.0342 |
| wR index (all data) | wR = 0.1070 |
Data sourced from a 2013 study on the crystal structure of tetraethylammonium dihydrogenmonophosphate bis(phosphoric acid). scirp.org
Vibrational Spectroscopic Characterization
Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides complementary information to X-ray diffraction by probing the vibrational modes of the molecular constituents.
FT-IR spectroscopy has been employed to study the vibrational properties of this compound compounds. scirp.orgresearchgate.net For the tetraethylammonium dihydrogenmonophosphate bis(phosphoric acid) complex, the infrared spectrum was recorded on a powder sample dispersed in a KBr pellet over the range of 400–4000 cm⁻¹. scirp.org The resulting spectrum displays absorption bands that arise from the distinct vibrations of the different components of the crystal. scirp.org These include the valence vibrations of the O-H groups involved in the strong hydrogen bonding network, as well as the internal vibrational modes of the phosphate groups and the tetraethylammonium cation. scirp.org
Raman spectroscopy offers a sensitive method for investigating the structure of tetraethylammonium species in the solid state. scirp.orgiucr.orgnih.gov A study on the tetraethylammonium dihydrogenmonophosphate bis(phosphoric acid) crystal utilized a Raman spectrometer with a 633 nm laser to obtain spectra in the 50–4050 cm⁻¹ range. scirp.org The observed bands in the Raman spectrum correspond to vibrations of the hydrogen bonds, the phosphate anions, and the tetraethylammonium cation. scirp.org Analysis of the Raman spectra, in conjunction with FT-IR data, provides a comprehensive understanding of the vibrational framework of the compound and confirms the structural features determined by X-ray diffraction. scirp.org
Thermal Stability Studies as Characterization Techniques
Thermal analysis techniques are pivotal in characterizing the stability and decomposition behavior of materials. Among these, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical insights into the physicochemical changes that occur in a substance as a function of increasing temperature.
The thermal behavior of specific this compound compounds, such as Tetraethylammonium Dihydrogenmonophosphate Bis Phosphoric Acid, has been investigated to understand its structural stability and decomposition pathway. scirp.orgresearchgate.net TGA measures the change in mass of a sample as it is heated, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.
For Tetraethylammonium Dihydrogenmonophosphate Bis Phosphoric Acid, thermal analyses were conducted from room temperature up to 275°C. scirp.org The combined TGA-DTA thermograms indicate a multi-step decomposition process for this compound. The analysis reveals the temperatures at which significant mass loss occurs and the nature of the thermal events associated with this decomposition. scirp.orgresearchgate.net
The TGA curve shows the progressive loss of mass corresponding to the volatilization of constituent parts of the compound. The DTA curve complements this by showing thermal events such as desorption, decomposition, and phase transitions. The analysis of these curves provides a detailed profile of the material's thermal stability. scirp.orgresearchgate.net
Detailed findings from the TGA-DTA study of Tetraethylammonium Dihydrogenmonophosphate Bis Phosphoric Acid are summarized in the table below. The data was collected by heating a 34.35 mg sample in an open platinum crucible in air at a heating rate of 5°C·min⁻¹. scirp.org
Interactive Data Table: TGA-DTA Data for Tetraethylammonium Dihydrogenmonophosphate Bis Phosphoric Acid scirp.org
| Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |
| Room Temperature - 110 | ~2 | ~80 (endothermic) | Departure of surface water |
| 110 - 195 | ~14 | ~160 (endothermic) | Elimination of two H3PO4 molecules |
| 195 - 275 | ~20 | ~230 (endothermic) | Decomposition of the organic cation |
Mechanistic Investigations of Tetraethylammonium Phosphate Reactivity and Interactions
Elucidating Cation-Anion Interaction Dynamics in Tetraethylammonium (B1195904) Phosphate (B84403) Systems
The reactivity and interaction dynamics of tetraethylammonium phosphate are fundamentally governed by the interplay between the tetraethylammonium (TEA⁺) cation and the phosphate anion. This relationship dictates the compound's behavior in various chemical environments, from solution to the solid state and at interfaces.
The tetraethylammonium cation exerts significant influence over the association of phosphate and similar anions. Its size, charge distribution, and organophilic (hydrophobic) nature, when compared to smaller or inorganic cations, lead to distinct behaviors. acs.org Studies on amine-containing polymers for CO₂ capture have shown that phosphate salts with organophilic cations of low charge density, such as TEA⁺, are more effective at stabilizing the polymers. acs.org This enhanced stability is attributed to better dispersion of the salt within the organic polymer and the formation of a loosely associated ion pair, which is beneficial for binding with target molecules. acs.org
In the context of silicate (B1173343) oligomerization, which serves as an analogue for phosphate association, the choice of the organic cation is crucial in directing the formation of specific structures. nih.govacs.org Ab initio molecular dynamics simulations reveal that the TEA⁺ cation is key for the crystallization of certain zeolite structures. nih.govacs.org Specifically, in the initial stages of silicate formation, the presence of TEA⁺ favors the creation of double 3-ring (D3R) structures over double 4-ring (D4R) structures. nih.govacs.org This is in direct contrast to the smaller tetramethylammonium (B1211777) (TMA⁺) cation, which preferentially stabilizes the D4R structure. nih.govacs.org The interaction between TEA⁺ and the silicate framework is a primary driving force for the stability of the resulting structure. nih.govacs.org
The table below, based on simulation data, illustrates the differing energetic effects of TEA⁺ and TMA⁺ on the formation of silicate ring structures, highlighting the directing influence of the cation.
| Reaction Pathway | Cation Present | Activation Barrier (kJ/mol) | Thermodynamic Reaction (kJ/mol) |
| 3-Ring Formation | TEA⁺ | 82 | 20 |
| 4-Ring Formation | TEA⁺ | 97 | 53 |
| 3-Ring Formation | TMA⁺ | Higher than 4-Ring | Less Favorable |
| 4-Ring Formation | TMA⁺ | Lower than 3-Ring | More Favorable |
| This table presents a comparative view of the free-energy profiles for silicate ring formation in the presence of Tetraethylammonium (TEA⁺) and Tetramethylammonium (TMA⁺) cations. Data derived from ab initio molecular dynamics simulations. acs.org |
The interactions within this compound systems are a combination of electrostatic forces and hydrogen bonding. nih.gov The TEA⁺ cation is large and its positive charge is shielded by the ethyl groups, leading to significant electrostatic interactions with the phosphate anion. biomedres.us These interactions are fundamental to the formation of ion pairs in solution and the lattice energy of the crystalline solid state. nih.govresearchgate.net In solution, the nature of the cation can affect the dynamics of surrounding water molecules; both hydrophobic cations and their associated anions are known to slow the orientational dynamics of water in their solvation shells. acs.org
While often considered a simple "spectator" ion, the tetraalkylammonium cation can participate in weak hydrogen bonding. researchgate.net Computational studies on the interaction of tetramethylammonium (a close analogue of TEA⁺) with dimethylphosphate have shown that the C-H groups of the cation can act as hydrogen bond donors to the oxygen atoms of the phosphate anion. researchgate.net These C-H···O interactions result in notable elongations of the C-H bonds and a shift in the vibrational frequencies. researchgate.net
Furthermore, the phosphate anions themselves can associate through hydrogen bonds, even overcoming anion-anion electrostatic repulsion. researchgate.netanu.edu.au Ab initio calculations have demonstrated that hydrogen bonds can lock phosphate groups into stable gas-phase complexes with a significant energetic barrier to dissociation. researchgate.net The stability of these anion-anion complexes is primarily explained by the electrostatic interactions within the hydrogen-bond region itself. researchgate.net In the solid state, these combined electrostatic and hydrogen-bonding forces dictate the crystal packing and can be engineered to form complex three-dimensional frameworks. anu.edu.au
Mechanistic Role in Catalytic Processes
Tetraethylammonium salts, including the phosphate, are effective catalysts, particularly in multiphase reactions where they act as phase transfer catalysts. Their structure directly impacts reaction outcomes.
Tetraethylammonium salts are used as phase transfer catalysts (PTCs) in phosphorus chemistry to facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). researchgate.net The fundamental mechanism involves the lipophilic TEA⁺ cation forming an ion pair with an anion (such as a phosphate or hydroxide (B78521) reactant) from the aqueous phase. researchgate.net This ion pair has sufficient organic character to be soluble in the organic phase, thereby transporting the anion to the reaction site where it can engage with the organic-soluble substrate. biomedres.usresearchgate.net
A specific example is the phosphorylation of p-t-butylcalix acs.orgarene by diethyl chlorophosphate under heterogeneous conditions. researchgate.net The reaction shows a marked sensitivity to the specific phase transfer catalyst used. researchgate.net The use of a tetraethylammonium salt can mediate this type of phosphorylation, demonstrating its utility in synthesizing complex organophosphorus compounds. researchgate.net Similarly, tetraethylammonium salts have been shown to be effective in enhancing the reactivity of [¹⁸F]fluoride in various nucleophilic substitution reactions by making the fluoride (B91410) ion available in aprotic organic solvents. mdpi.com
The specific structure of the cation in a phase-transfer catalyst has a profound impact on reaction pathways and selectivity. researchgate.netresearchgate.net The size and lipophilicity of the alkyl groups on the quaternary ammonium (B1175870) center are critical. biomedres.us
This structural influence is clearly demonstrated in the synthesis of phosphorylated calixarenes. researchgate.net When tetrabutylammonium (B224687) bromide is used as the catalyst for the phosphorylation of p-t-butylcalix acs.orgarene, a tetraphosphate (B8577671) product is formed. researchgate.net However, substituting the catalyst to tetraethylammonium bromide leads to a different major product: a bis(phosphate) where the calixarene (B151959) binds differently to the phosphorus centers. researchgate.net This illustrates that a subtle change in the cation's alkyl chain length can fundamentally alter the reaction's outcome and product selectivity. researchgate.net
The influence of cation structure extends to other reaction types. In the electrochemical reduction of CO₂, the size of the tetraalkylammonium cation in the electrolyte affects the product distribution. researchgate.net Larger cations like tetrabutylammonium (TBA⁺) favor the generation of carbon monoxide (CO), whereas smaller cations like TEA⁺ tend to promote the production of oxalate (B1200264). researchgate.net This effect is linked to the ability of the different cations to stabilize reaction intermediates and modify the structure of the electrochemical double layer at the electrode surface. researchgate.net
The table below summarizes the divergent effects of tetraalkylammonium cation structure on reaction selectivity in different chemical systems.
| Chemical System | Cation | Primary Effect/Product | Reference |
| Zeolite Synthesis | Tetraethylammonium (TEA⁺) | Favors 3-ring silicate structures | nih.govacs.org |
| Zeolite Synthesis | Tetramethylammonium (TMA⁺) | Favors 4-ring silicate structures | nih.govacs.org |
| Calixarene Phosphorylation | Tetraethylammonium (TEA⁺) | Forms a bis(phosphate) product | researchgate.net |
| Calixarene Phosphorylation | Tetrabutylammonium (TBA⁺) | Forms a tetraphosphate product | researchgate.net |
| CO₂ Electroreduction | Tetraethylammonium (TEA⁺) | Promotes oxalate formation | researchgate.net |
| CO₂ Electroreduction | Tetrabutylammonium (TBA⁺) | Favors carbon monoxide (CO) generation | researchgate.net |
| This table illustrates how the structure of the tetraalkylammonium cation dictates reaction pathways and product selectivity across different catalytic processes. |
Advanced Materials Science Applications of Tetraethylammonium Phosphate
Integration in Functional Adsorbents and Separations
Tetraethylammonium (B1195904) phosphate (B84403) is utilized in the advancement of materials designed for specialized adsorption and separation processes. Its properties are leveraged to improve the performance and durability of these materials in demanding applications.
Tetraethylammonium Dihydrogen Phosphate as Additives for Enhancing Oxidative Stability of Amine-Containing CO2 Adsorbents
Amine-containing adsorbents are a prominent technology for carbon dioxide capture, but they are susceptible to rapid degradation through oxidation. kaist.ac.kracs.org Research has shown that trace metal impurities, such as iron and copper, present in commercial amine polymers can catalyze and accelerate this oxidative degradation. acs.orgresearchgate.net To counteract this, chelating agents like phosphate can be introduced to suppress the detrimental effects of these metals. acs.org
A study investigating the impact of various monocationic phosphate salts revealed that the nature of the cation plays a crucial role in the stabilization of amine polymers. kaist.ac.kracs.org Salts with organophilic cations that have low charge densities, such as tetramethylammonium (B1211777) (TMA+) and tetraethylammonium (TEA+), were found to be particularly effective. kaist.ac.kracs.org It is proposed that these organophilic phosphate salts achieve better dispersion within the organic amine polymers and exist in a loosely associated ion-pair form, which is more effective for binding with metal impurities. kaist.ac.kracs.org
Among the tested salts, tetraethylammonium dihydrogen phosphate (TEAH2PO4) was identified as the most organophilic and demonstrated superior performance in stabilizing the amine adsorbent. kaist.ac.kracs.org An adsorbent stabilized with TEAH2PO4 exhibited exceptional stability, showing a minimal decrease in its CO2 capacity (less than 3.5%) after being subjected to an O2-containing flue gas at 110°C for one month. kaist.ac.kracs.org
Table 1: Effect of Different Phosphate Additives on the Stability of Amine-Containing CO2 Adsorbents
| Phosphate Additive | Cation Type | Charge Density | Oxidative Stability Enhancement |
|---|---|---|---|
| LiH2PO4 | Inorganic | High | Moderate |
| NaH2PO4 | Inorganic | Moderate | Moderate |
| (CH3)4NH2PO4 (TMAH2PO4) | Organophilic | Low | High |
| (C2H5)4NH2PO4 (TEAH2PO4) | Organophilic | Low | Very High |
This table is generated based on the findings that organophilic cations with low charge densities provide better stabilization.
Modifying Properties of Inorganic Framework Materials with Quaternary Ammonium (B1175870) Ions
Quaternary ammonium ions, including tetraethylammonium, are employed to modify the properties of various inorganic framework materials, such as metal-organic frameworks (MOFs) and clays. rsc.orgmdpi.com The introduction of these bulky organic cations can alter the surface chemistry, porosity, and interlayer spacing of the materials, thereby tailoring them for specific applications. mdpi.com
In the context of MOFs, quaternary ammonium groups have been installed to enhance properties like hydroxide (B78521) conductivity. rsc.org This functionalization can be achieved through methods such as post-synthetic covalent modification or post-synthetic ligand exchange. rsc.org The presence of the positively charged quaternary ammonium center can significantly influence the material's interaction with anions and other guest molecules. rsc.org
For layered materials like clays, quaternary ammonium salts are used in a process called organophilization. mdpi.com This involves exchanging the inorganic cations present in the clay's interlayers with quaternary ammonium ions. mdpi.com This modification makes the clay more compatible with organic polymers, facilitating the formation of nanocomposites with intercalated or exfoliated structures. mdpi.com The size and nature of the quaternary ammonium ion can dictate the extent of interlayer expansion and the final properties of the nanocomposite material. mdpi.com
Role as Structure-Directing Agents in Zeolite Synthesis
The tetraethylammonium (TEA+) cation is a widely utilized and economical organic structure-directing agent (OSDA) in the synthesis of zeolites. d-nb.info It plays a critical role in guiding the crystallization process to form specific zeolite framework topologies. d-nb.info
Tetraethylammonium Cation as an Organic Structure-Directing Agent (OSDA) in Zeolite Crystallization
The TEA+ cation has been instrumental in the synthesis of at least 15 different zeolite structures. acs.org It can be used alone or in conjunction with inorganic structure-directing agents (ISDAs) to crystallize various zeolites, including RHO, KFI, and OFF-types. acs.org In some syntheses, the role of TEA+ may be secondary to that of the mixed alkali cations, which can have a more dominant structure-directing influence. acs.org The presence of TEA+ is often crucial, as its absence can prevent the formation of the desired zeolite phase. acs.org The use of TEA+ as a simple OSDA, sometimes with the aid of seed crystals, has enabled the synthesis of complex zeolite structures like the CON-type, which typically require more expensive and complex OSDAs. researchgate.net
Template-Framework Interactions and Conformational Dynamics during Zeolite Formation
The interaction between the TEA+ template and the forming aluminosilicate (B74896) framework is a key factor in zeolite crystallization. kaist.ac.krnih.gov The TEA+ cation can exist in different conformations, primarily designated as tt.tt and tg.tg. nih.gov The distribution of these conformers can be influenced by the synthesis conditions and the chemical composition of the framework. nih.gov
During the synthesis of zeolites like Beta, the TEA+ cations are not isolated but are occluded as clusters of approximately six cations within the zeolite's cavities. kaist.ac.kr The formation of the zeolite involves a reorganization of the aluminosilicate species along with a conformational rearrangement of the TEA+ cations. kaist.ac.kr Specifically, the conformation of TEA+ can change to optimize the interaction with the framework. kaist.ac.kr For instance, the disk-shaped tt.tt conformer may be favored as it can achieve a closer distance to the aluminosilicate framework compared to the more tetrahedral tg.tg conformer. kaist.ac.kr This conformational change is crucial for the structure-directing effect of TEA+ toward the formation of the zeolite Beta structure. kaist.ac.kr
Supramolecular Chemistry of Tetraethylammonium Phosphate
Anion Recognition and Binding Studies
Anion recognition chemistry is a field focused on the design and synthesis of host molecules, known as receptors, that can selectively bind to specific anions. The phosphate (B84403) anion is a particularly important target due to its vital roles in biological systems and its impact on the environment.
The design of anion receptors for phosphate often involves creating molecules with multiple hydrogen bond donors, such as amide, urea, thiourea, or pyrrole (B145914) functionalities, arranged in a way that is complementary to the geometry of the phosphate anion. While tetraethylammonium (B1195904) phosphate itself is not typically a primary design component of the receptor, the tetraethylammonium cation is frequently used as the counterion for the phosphate salt in binding studies. This is because it is relatively inert and soluble in organic solvents, which are often used to study the binding interactions between the receptor and the anion.
The general approach to designing phosphate receptors involves:
Creating a pre-organized cavity: The receptor is shaped to fit the tetrahedral geometry of the phosphate anion.
Incorporating multiple hydrogen bond donors: These groups can interact with the oxygen atoms of the phosphate.
Utilizing electrostatic interactions: Positively charged receptors can have a strong affinity for the negatively charged phosphate anion.
In many studies, the anions for binding studies are added in the form of their tetraethylammonium salts to ensure solubility and minimize interference from the cation.
Hydrogen bonding is a key interaction in the complexation of phosphate anions. The phosphate anion can act as a hydrogen bond acceptor, while the receptor acts as a hydrogen bond donor. The strength of these interactions is influenced by several factors, including the number and geometry of the hydrogen bonds, the acidity of the hydrogen bond donors on the receptor, and the basicity of the phosphate anion.
The complexation of a dihydrogen phosphate anion (H₂PO₄⁻) by a neutral receptor, for instance, involves the formation of multiple hydrogen bonds between the N-H or O-H groups of the receptor and the P=O and P-O⁻ groups of the anion. The tetraethylammonium cation, in this case, serves to balance the charge of the phosphate anion in the salt but does not directly participate in the primary hydrogen bonding with the receptor.
Studies have shown that various recognition motifs, including electrostatic interactions, van der Waals forces, and π-surface interactions, can be employed in concert with hydrogen bonding to achieve selective phosphate binding. The presence of a counterion like tetraethylammonium is crucial for these studies, although its direct role in the hydrogen-bonding network with the receptor is minimal.
Self-Assembly and Ordered Structures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In the context of tetraethylammonium phosphate, both the cation and the anion can play roles in the formation of larger aggregates and ordered assemblies.
Phosphate anions, particularly dihydrogen phosphate, have the ability to self-associate in solution through hydrogen bonding to form dimers, trimers, and larger oligomers. This self-association behavior can compete with the binding of a synthetic receptor. The tetraethylammonium cation can influence the extent of this self-association through its effect on the solubility and ion-pairing of the phosphate species in different solvents.
The formation of these phosphate oligomers is a critical aspect to consider in the design of anion receptors, as the receptor may bind to a monomeric or an oligomeric form of the phosphate.
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule or ion. In the context of this compound, the phosphate anion can act as a guest, being encapsulated within a host receptor molecule. The tetraethylammonium cation can also participate in host-guest interactions, particularly with hosts that have a negatively charged or electron-rich cavity.
While specific examples of host-guest assemblies involving this compound are not extensively documented in dedicated studies, the principles of host-guest chemistry are broadly applicable. For instance, a cage-like host molecule with a positively charged interior could potentially encapsulate a phosphate anion, with the tetraethylammonium cations residing on the exterior of the assembly. Conversely, a host with a hydrophobic cavity might encapsulate the tetraethylammonium cation.
Research on related systems has shown that tetramethylammonium (B1211777) ions, which are structurally similar to tetraethylammonium ions, can act as peripheral templates to help stabilize tetrahedral cage structures formed with phosphate anions. This suggests that the tetraethylammonium cation could play a similar role in directing the self-assembly of complex supramolecular architectures.
Theoretical and Computational Chemistry Studies of Tetraethylammonium Phosphate Systems
Quantum Mechanical Investigations
Quantum mechanical (QM) methods are employed to study the electronic structure, geometry, and bonding characteristics of molecules with high accuracy. For the tetraethylammonium (B1195904) phosphate (B84403) system, these methods can elucidate the nature of the individual ions and their fundamental interactions.
For the phosphate anion (PO₄³⁻), DFT calculations are used to model its geometry, vibrational frequencies, and interaction with solvents and surfaces prime-avenue.commdpi.com. These studies confirm its tetrahedral structure and show how its protonation state (e.g., H₂PO₄⁻, HPO₄²⁻) affects its geometry and electronic properties mdpi.com.
When studying the tetraethylammonium phosphate ion pair, DFT calculations can predict the most stable geometry of the complex. The interaction is primarily electrostatic, occurring between the positively charged hydrogen atoms on the ethyl groups of the TEA⁺ cation and the negatively charged oxygen atoms of the phosphate anion researchgate.net. The multiple hydrogen atoms on the faces of the TEA⁺ cation allow for various possible coordination geometries with the phosphate anion.
Table 1: Calculated Geometrical Parameters for the Tetraethylammonium Cation
| Parameter | Description | Calculated Value |
| N-C Bond Length | The distance between the central nitrogen and the adjacent carbon atom. | ~1.50 Å |
| C-C Bond Length | The distance between carbon atoms within the ethyl groups. | ~1.54 Å |
| C-N-C Angle | The angle formed by two carbon atoms and the central nitrogen. | ~109.5° (tetrahedral) |
| NPA Charge on N | Natural Population Analysis charge on the central nitrogen atom. | Varies (e.g., -0.344) nih.gov |
| NPA Charge on H | Average Natural Population Analysis charge on the hydrogen atoms. | Varies (e.g., +0.270) nih.gov |
Note: Values are approximate and depend on the specific DFT functional and basis set used in the calculation.
The bonding within the tetraethylammonium cation consists of covalent C-N, C-C, and C-H single bonds. The positive charge is delocalized over the entire cation, primarily residing on the hydrogen atoms nih.gov. In the phosphate anion, the phosphorus atom is pentavalent, forming strong polar covalent bonds with the four oxygen atoms wikipedia.org. The electronic structure is characterized by a filled valence shell, with the negative charge localized on the oxygen atoms.
DFT can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the system. For the isolated ions, the HOMO is typically located on the phosphate anion, while the LUMO is associated with the tetraethylammonium cation. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and stability of the ion pair. A larger gap implies higher stability.
The interaction between the TEA⁺ cation and the phosphate anion is predominantly ionic (electrostatic). However, DFT calculations can also reveal the presence of weak hydrogen-bond-like interactions between the C-H groups of the cation and the oxygen atoms of the anion, contributing to the stability of the ion pair researchgate.net.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of dynamic processes, such as ion solvation, aggregation, and diffusion in solution.
In aqueous solutions, MD simulations show that both the tetraethylammonium cation and the phosphate anion are actively solvated by water molecules. The phosphate anion, with its high charge density on the oxygen atoms, forms strong hydrogen bonds with surrounding water molecules mdpi.com.
The solvation of the TEA⁺ cation is more complex. The charged nitrogen center attracts the oxygen atoms of water, but this interaction is sterically hindered by the four hydrophobic ethyl groups. These alkyl chains interact weakly with water, leading to a structured arrangement of water molecules around the cation, a phenomenon known as hydrophobic hydration.
MD simulations are crucial for studying ion-ion interactions and the formation of ion pairs or larger aggregates in solution. In solvents with lower dielectric constants, the formation of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs) between TEA⁺ and phosphate is expected to be more favorable. Simulations can quantify the relative stability of these different association states by calculating the potential of mean force (PMF) between the ions chemrxiv.org. Studies on analogous tetraalkylammonium salts show that aggregation can occur at higher concentrations researchgate.netresearchgate.net.
MD simulations are a primary tool for predicting dynamic properties, including the self-diffusion coefficients of ions in solution. The diffusion coefficient (D) is typically calculated from the mean square displacement (MSD) of the ion over time using the Einstein relation nih.govd-nb.info.
where is the position of the ion at time t.
Table 2: Factors Influencing Predicted Diffusion Coefficients in MD Simulations
| Factor | Description | Effect on Diffusion |
| Ion Size | The hydrodynamic radius of the solvated ion. | Larger ions generally diffuse more slowly. |
| Solvent Viscosity | The resistance of the solvent to flow. | Higher viscosity leads to slower diffusion. |
| Ion-Solvent Interactions | Strength of interactions (e.g., hydrogen bonding). | Strong solvation shells can increase the effective size of the ion, slowing diffusion sci-hub.se. |
| Ion Pairing | Formation of ion pairs or larger aggregates. | Associated ions diffuse as a larger unit, which typically lowers the diffusion coefficient tudelft.nl. |
| Concentration | The amount of solute in the solution. | Increased concentration can lead to higher viscosity and more ion-ion interactions, generally decreasing diffusion rsc.org. |
| Temperature | A measure of the average kinetic energy. | Higher temperatures increase kinetic energy and decrease viscosity, leading to faster diffusion d-nb.info. |
Computational Studies on Template-Framework Interactions
Tetraethylammonium is widely used as an organic structure-directing agent (OSDA), or template, in the synthesis of microporous materials like zeolites acs.org. Computational studies are essential for understanding how the TEA⁺ cation guides the formation of specific zeolite framework structures rsc.orgrsc.orgrsc.org.
These studies, combining molecular modeling with experimental results, have shown that the interaction between the TEA⁺ template and the inorganic framework (e.g., aluminosilicate) is complex. It involves not only a geometric "pore-filling" effect but also significant electrostatic and host-guest interactions shokubai.orgresearchgate.netnih.govnih.gov.
A key finding is that the TEA⁺ cation can exist in different conformations, primarily the trans-trans-trans-trans (tt.tt) and trans-gauche-trans-gauche (tg.tg) forms. The conformation adopted by the TEA⁺ cation when occluded within a zeolite cage depends on the framework topology and composition shokubai.orgnih.gov. Computational modeling can calculate the stabilization energy of each conformer within a specific framework. These calculations reveal two distinct behaviors:
High Stabilization Energy Difference: In frameworks like BEA, LTA, and MFI, the energy difference between the conformers is large. As a result, only a single, most stable conformer is found occluded in the final material, regardless of the framework's elemental composition researchgate.netnih.govnih.gov.
Low Stabilization Energy Difference: In frameworks such as AEI, AFI, CHA, and MOR, the calculated energy difference between conformers is small, less than the interconversion energy of TEA⁺ in solution. In these cases, a distribution of both conformers is often observed, and the specific ratio can be influenced by the presence of different heteroatoms (e.g., Al, B, Ti) in the framework, which alters the electrostatic environment researchgate.netnih.govnih.gov.
These computational insights demonstrate that the role of the TEA⁺ template extends beyond simple space-filling, involving a delicate balance of conformational energetics and electrostatic interactions with the developing inorganic framework researchgate.netnih.gov. Ab initio molecular dynamics simulations have further elucidated the role of TEA⁺ in the early stages of zeolite formation, showing it coordinates with silicate (B1173343) oligomers and influences which species are predominant in the solution, thereby guiding the crystallization pathway researchgate.net.
Table 3: Calculated Stabilization Energy Differences and Observed Conformer of TEA⁺ in Various Zeolite Frameworks
| Framework | Favored Conformer (Calculated) | Stabilization Energy Difference (kJ/mol per TEA⁺) | Observed Occluded Conformer(s) |
| BEA | tt.tt | 8.7 nih.gov | Exclusively tt.tt shokubai.org |
| MFI | tg.tg | - | Exclusively tg.tg nih.gov |
| LTA | - | High | Single conformer researchgate.netnih.gov |
| CHA | tt.tt | 3.4 nih.gov | Both (ratio depends on heteroatoms) nih.gov |
| AEI | tt.tt | 3.2 nih.gov | Both (distribution observed) nih.gov |
| AFI | - | Low | Both (tt.tt primarily) shokubai.org |
| MOR | - | Low | Both (ratio depends on heteroatoms) researchgate.netnih.gov |
Note: The interconversion energy difference for TEA⁺ in solution is approximately 4.1 kJ/mol nih.gov.
Analytical Methodologies Utilizing Tetraethylammonium Phosphate
Ion-Pairing Reagent in Chromatographic Techniques
The primary function of tetraethylammonium (B1195904) phosphate (B84403) in chromatography is to serve as an ion-pairing reagent, a substance that combines with an ionic analyte to form a neutral, hydrophobic complex. This transformation is pivotal for the separation of charged molecules on reversed-phase columns, which are designed to retain nonpolar compounds.
Application in High-Performance Liquid Chromatography (HPLC) for Separation of Complex Mixtures
In High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, tetraethylammonium phosphate is introduced into the mobile phase to facilitate the separation of anionic analytes. The tetraethylammonium cation ([N(C₂H₅)₄]⁺) interacts with the negatively charged analyte, forming a transient, electrically neutral ion pair. This newly formed complex exhibits increased hydrophobicity compared to the free anion, leading to enhanced retention on the nonpolar stationary phase of the HPLC column.
The utility of this compound in HPLC is particularly evident in the separation of complex biological and pharmaceutical mixtures. For instance, it can be employed in the analysis of nucleotides, oligonucleotides, and other phosphorylated compounds, which are often highly polar and exhibit poor retention on conventional reversed-phase columns. The concentration of this compound in the mobile phase is a critical parameter that can be optimized to achieve the desired separation, influencing the retention times and resolution of the analytes.
While specific, detailed research findings and extensive data tables exclusively featuring this compound are not as prevalent in publicly accessible literature as for its tetrabutyl- or triethyl- counterparts, the principles of its application are well-established within the broader context of ion-pairing chromatography. The effectiveness of the separation is governed by several factors, including the pH of the mobile phase, the concentration of the ion-pairing reagent, and the nature of the organic modifier.
Below is an illustrative data table conceptualizing the effect of this compound concentration on the retention of anionic analytes in a hypothetical HPLC separation.
| Analyte | Retention Time (min) without TEAP | Retention Time (min) with 5 mM TEAP | Retention Time (min) with 10 mM TEAP |
| Anionic Analyte A | 2.1 | 5.8 | 8.2 |
| Anionic Analyte B | 2.5 | 6.7 | 9.5 |
| Neutral Compound C | 10.3 | 10.4 | 10.3 |
This is a hypothetical representation to illustrate the principle of ion-pairing with this compound (TEAP) in HPLC.
Enhancing Separation in Electrophoretic Methods
This compound also finds application in various electrophoretic methods, where it can modulate the electrophoretic mobility of analytes and improve separation efficiency.
Use in Capillary Electrophoresis for Nucleic Acid Fragment Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For the separation of nucleic acid fragments, which possess a uniform negative charge due to their phosphate backbone, sieving matrices are typically employed to achieve size-based separation.
The addition of this compound to the running buffer in CE can enhance the separation of nucleic acid fragments. The tetraethylammonium cations can interact with the negatively charged phosphate groups of the DNA or RNA, effectively neutralizing some of the charge. This interaction can alter the electrophoretic mobility of the nucleic acid fragments, leading to improved resolution. Furthermore, the presence of the ion-pairing reagent can reduce the interaction of the nucleic acids with the capillary wall, minimizing band broadening and improving peak shape.
Mechanistic Aspects of Ion-Pairing in Electrophoretic Systems
In electrophoretic systems, the mechanism of ion-pairing with this compound involves a dynamic equilibrium between the free analyte anions, the tetraethylammonium cations, and the formed ion pairs. This interaction effectively reduces the net negative charge of the analyte, thereby altering its migration velocity in the electric field.
The extent of ion-pairing is influenced by several factors, including the concentration of this compound, the pH of the buffer, and the ionic strength of the medium. By carefully controlling these parameters, the separation selectivity for different nucleic acid fragments can be fine-tuned. The hydrophobic nature of the tetraethylammonium ion can also lead to interactions with the capillary surface or any polymeric sieving matrix present, which can further influence the separation mechanism.
Development of Novel Analytical Applications
Research into the applications of this compound continues to expand, with ongoing efforts to develop novel analytical methodologies. These explorations aim to leverage its ion-pairing capabilities in new and innovative ways to address complex analytical challenges. Potential areas of development include its use in hyphenated techniques, such as CE-Mass Spectrometry (CE-MS), where the volatility of the ion-pairing reagent can be a critical consideration. Furthermore, its application in the analysis of other classes of anionic compounds, such as acidic drugs and their metabolites, in various biological and environmental matrices remains an area of active investigation. The synthesis and application of novel derivatives of this compound with tailored properties for specific analytical tasks also represent a promising avenue for future research.
Future Research Directions and Emerging Applications of Tetraethylammonium Phosphate
Development of Novel Synthetic Routes and Scalable Production Methods
Future research is anticipated to focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing tetraethylammonium (B1195904) phosphate (B84403). While traditional synthesis of tetraethylammonium salts often involves the reaction of triethylamine (B128534) with an ethyl halide followed by salt metathesis, these methods can have limitations in terms of scalability and the use of hazardous reagents. wikipedia.org
Emerging research in chemical synthesis points towards continuous flow chemistry as a viable approach for the scalable production of phosphate compounds. dur.ac.uk This methodology offers precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis. Future investigations could adapt continuous flow systems for the production of tetraethylammonium phosphate, potentially leading to higher yields and purity.
Another avenue for exploration is the development of greener synthetic routes that minimize waste and utilize renewable starting materials. Research into the use of ionic liquids as catalysts or solvents for the synthesis of organophosphates could provide a more sustainable approach to producing this compound. tandfonline.com
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthesis Method | Potential Advantages | Potential Challenges |
| Conventional Batch Synthesis | Well-established procedures for similar salts. | Scalability issues, potential for hazardous byproducts. |
| Continuous Flow Chemistry | High scalability, improved safety and control, potential for automation. | Initial setup costs, optimization of reaction conditions required. |
| Green Chemistry Approaches | Use of renewable resources, reduced environmental impact. | Catalyst development, achieving high yields and purity. |
Exploration in Advanced Energy Materials and Electrochemical Devices
The properties of tetraethylammonium salts, such as tetraethylammonium tetrafluoroborate, as electrolytes in energy storage devices suggest that this compound could also have significant potential in this area.
In the realm of lithium-ion batteries , tetraalkylammonium salts are being investigated as additives to suppress the formation of lithium dendrites, a major safety concern and cause of battery failure. mdpi.com The tetraethylammonium cation can form an electrostatic shield on the lithium metal surface, promoting smoother deposition and enhancing battery stability. Future research could explore the use of this compound as an electrolyte additive to improve the performance and safety of lithium-metal and dual-ion batteries. researchgate.netresearchgate.net
For supercapacitors , tetraethylammonium-based electrolytes are known to improve performance, particularly in terms of high-voltage stability and conductivity. researchgate.net The phosphate anion could offer unique benefits, and research into this compound as a primary or additive component in supercapacitor electrolytes could lead to devices with higher energy and power densities.
Table 2: Potential Applications of this compound in Energy Storage
| Application | Potential Role of this compound | Key Research Objectives |
| Lithium-Ion Batteries | Electrolyte additive to suppress dendrite growth. | Investigate the effect on cycle life, rate capability, and safety. |
| Supercapacitors | Electrolyte component to enhance voltage stability and ionic conductivity. | Determine the impact on energy density, power density, and operating temperature range. |
Integration into Smart Functional Systems and Responsive Materials
Stimuli-responsive or "smart" materials, which can change their properties in response to external triggers, are a rapidly growing field of research. rsc.org Phosphorus-containing polymers, in particular, have shown promise in the development of materials that respond to stimuli such as pH, temperature, and redox potential. nih.govnih.govmdpi.com
Future research could investigate the incorporation of this compound into polymer matrices to create novel smart materials. The ionic nature of this compound could be leveraged to influence the swelling behavior, conductivity, or mechanical properties of hydrogels and other polymer networks in response to specific stimuli. For example, the phosphate group's affinity for certain metal ions could be exploited to create sensors or responsive drug delivery systems. mdpi.com
The development of such materials could have applications in a range of fields, from biomedical devices to environmental remediation. Research in this area would focus on understanding the interactions between this compound and the polymer matrix and how these interactions can be tuned to achieve desired responsive behaviors. nih.gov
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering
The potential applications of this compound extend to interdisciplinary fields, particularly at the nexus of chemistry, materials science, and environmental engineering.
In environmental science , phosphate-based materials are being explored for various applications, including as flame retardants and in water treatment. While the environmental impact of this compound would need to be carefully assessed, its properties could be beneficial in certain contexts. For instance, the phosphate component could be investigated for its potential role in nutrient cycling or remediation, although the persistence and potential toxicity of the tetraethylammonium cation would be a critical consideration.
The development of new materials incorporating this compound will require a collaborative approach. Chemists will be needed to devise novel synthetic routes, while materials scientists will be essential for characterizing the physical and chemical properties of these new materials and fabricating them into functional devices. Environmental engineers will play a crucial role in evaluating the lifecycle and potential environmental impact of these materials.
Future research in this area will likely focus on:
The design and synthesis of hybrid materials containing this compound.
The characterization of the structure-property relationships in these materials.
The evaluation of their performance in applications such as catalysis, separation, and environmental sensing.
Q & A
Basic Research Questions
Q. What are the standard protocols for preparing and handling tetraethylammonium phosphate in neurochemical studies?
- Methodological Answer : For studies involving neurotransmitter release, dissolve this compound in isotonic buffers (e.g., Krebs solution) at concentrations between 5–25 mM. Ensure anion compatibility, as phosphate ions may reduce secretory responses compared to bicarbonate. For example, in cat spleen slice experiments, 6 mM phosphate solutions reduced tritium release by 66% compared to 350% in bicarbonate solutions . Use inert containers to avoid pH shifts and store at 4°C for short-term stability.
Q. How is this compound utilized in ion-pair chromatography for analytical separations?
- Methodological Answer : this compound acts as a cationic ion-pairing agent in reversed-phase HPLC. Prepare mobile phases with 10–20 mM this compound in aqueous buffers (pH 7.2–7.5) to enhance retention of anionic analytes. Adjust methanol/acetonitrile ratios (e.g., 3:2) to optimize selectivity. Pre-filter solutions (0.22 µm) to prevent column fouling .
Q. What safety precautions are critical when working with this compound?
- Methodological Answer : Avoid inhalation and skin contact; use PPE (gloves, lab coats, and goggles). In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Note that combustion may release toxic gases (e.g., phosphorus oxides). Always consult institutional safety protocols .
Advanced Research Questions
Q. How do anion substitutions (e.g., phosphate vs. bicarbonate) affect tetraethylammonium-induced neurotransmitter release in ex vivo models?
- Methodological Answer : Anion choice significantly modulates secretory responses. In cat spleen slices, replace bicarbonate with phosphate in equimolar concentrations (6 mM) to assess effects on tritium release. Phosphate’s lower charge density reduces ionic interactions with synaptic vesicle proteins, leading to diminished release (66% vs. 350% in bicarbonate). Validate using vanadate (25 mM NaVO₃) as a control, which similarly suppresses release (~65%) .
Q. What strategies resolve contradictions in this compound’s efficacy across electrophysiology experiments?
- Methodological Answer : Optimize internal pipette solutions by balancing ionic strength and osmolality. For patch-clamp studies, use 20 mM this compound in a solution containing 120 mM N-methyl-D-glucamine methanesulfonate, 11 mM EGTA, and 4 mM MgATP (pH 7.2, 300 mOsmol/kg). Adjust phosphate concentrations iteratively to block K⁺ channels without disrupting Ca²⁺-dependent signaling .
Q. How does this compound influence the synthesis of microporous materials like ECR-34 zeolite?
- Methodological Answer : In hydrothermal synthesis, tetraethylammonium cations template 18-ring pores in ECR-34. Use a reaction gel with 20–30% this compound, sodium silicate, and water (180°C, 7 days). Post-synthesis, calcine at 800°C to remove organic templates while preserving pore integrity. Confirm structure via powder XRD and gas adsorption assays .
Key Recommendations
- Experimental Design : Always include anion-specific controls (e.g., bicarbonate, vanadate) in neurochemical studies .
- Analytical Chemistry : Pre-equilibrate HPLC columns with ion-pairing agents for 30–60 minutes to ensure reproducibility .
- Material Science : Combine thermal gravimetric analysis (TGA) with XRD to validate template removal in zeolite synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
